N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-14-5-6-17(4)20(12-14)25-21(28)13-31-24-26-19-7-8-30-22(19)23(29)27(24)18-10-15(2)9-16(3)11-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDSOCGIVALVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
- Molecular Formula : C23H26N4OS
- Molecular Weight : 414.55 g/mol
- CAS Number : 337505-60-9
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
-
Antimicrobial Activity
- The compound has been tested against various microorganisms. Preliminary studies suggest that it may exhibit antimicrobial properties similar to other thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
-
Antitumor Effects
- Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit specific cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with cancer progression. This compound's structural similarity to known antitumor agents suggests potential effectiveness in cancer therapy .
- Enzyme Inhibition
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : By interfering with specific enzymes involved in cell division and metabolism.
- Disruption of Cellular Processes : Targeting pathways related to oxidative stress and apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Activity
-
Antitumor Activity Assessment
- In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on human cancer cell lines including HepG2 and MCF-7 . The structure–activity relationship (SAR) analysis highlighted the importance of the thienopyrimidine core for biological activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from cyclopenta-thienopyrimidinone () and thiazolo-pyrimidine ().
Substituent Effects: Lipophilicity: The target’s 3,5-dimethylphenyl and 2,5-dimethylphenyl groups likely increase lipophilicity compared to chlorophenyl () or cyanophenyl () derivatives. This could improve blood-brain barrier penetration but reduce aqueous solubility . Electron-Withdrawing Groups: Chlorine () and cyano () substituents may enhance electrophilicity, influencing receptor binding or metabolic stability. For example, dichlorophenyl in ’s compound correlates with a high melting point (230°C), suggesting strong intermolecular interactions .
Synthetic Efficiency :
- Yields vary significantly: 85% for the pyridine derivative () vs. 68% for thiazolo-pyrimidines (). This may reflect challenges in stabilizing reactive intermediates in complex heterocycles .
- Sodium acetate () and sodium methylate () are common bases for thioalkylation, suggesting shared synthetic pathways .
Research Findings and Implications
- Biological Activity: Chlorophenyl and cyano groups () are frequently associated with kinase inhibition or antimicrobial activity. The target’s methyl groups may redirect selectivity toward lipid-rich targets (e.g., membrane-associated enzymes) .
- Solubility vs. Potency : Dichlorophenyl derivatives () balance high melting points (indicative of crystallinity) with moderate solubility, whereas methyl-rich analogues (target, ) may require formulation optimization for bioavailability .
Q & A
Q. Characterization methods :
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., acetamide NH at δ 10.10 ppm, aromatic protons at δ 7.82 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with UV detection .
- Elemental analysis : Validate stoichiometry (e.g., C: 45.29%, N: 12.23%) .
Basic: How are intermediates purified, and what challenges arise?
Answer :
Purification challenges :
- By-products from incomplete alkylation or oxidation require separation.
- Polar intermediates may co-elute with unreacted reagents.
Q. Solutions :
- Use TLC monitoring (silica GF254, hexane/EtOAc) to track reaction progress .
- Optimize column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) .
- Recrystallization in ethanol/water mixtures improves purity (>90%) for crystalline intermediates .
Advanced: How can reaction conditions be optimized for higher yields?
Answer :
Key optimizations include:
Stoichiometry : Use 2.8-fold molar excess of sodium methylate to drive thiopyrimidine alkylation .
Temperature : Reflux (80°C) enhances reaction rates while minimizing side reactions .
Solvent : Anhydrous DMF improves solubility of hydrophobic intermediates .
Inert atmosphere : Nitrogen/argon prevents oxidation of thiol intermediates .
Example : Adjusting alkylation time from 6 to 12 hours increased yields from 50% to 80% in analogous thienopyrimidine syntheses .
Advanced: How do substituents on aromatic rings influence biological activity?
Answer :
Substituent effects are studied via structure-activity relationship (SAR) :
| Substituent (Position) | Property Impact | Biological Effect | Reference |
|---|---|---|---|
| 3,5-Dimethylphenyl (Core) | ↑ Lipophilicity | Enhanced membrane permeability | |
| 4-Nitrophenyl (Analog) | ↑ Electron-withdrawing | Improved kinase inhibition (IC50 reduction by 3×) | |
| 3-Methoxyphenyl (Analog) | ↓ Metabolic stability | Shorter plasma half-life |
Q. Methodology :
- Synthesize analogs with systematic substituent variations.
- Test activity in enzyme assays (e.g., kinase inhibition) and logP measurements .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts)?
Answer :
Common issues :
- Solvent-induced shifts (e.g., DMSO vs. CDCl3).
- Impurities masking true peaks.
Q. Resolution strategies :
2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping aromatic protons) .
Deuterium exchange : Identify exchangeable protons (e.g., NH groups) .
High-resolution MS : Confirm molecular formula (e.g., [M+H]+ 344.21) .
Example : A reported δ 12.50 ppm peak for NH-3 in DMSO-d6 was misassigned until HSQC confirmed coupling to adjacent CH2 groups .
Advanced: What methods validate target interactions in biological assays?
Q. Answer :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for kinase X) .
Molecular docking (AutoDock Vina) : Predict binding modes to ATP pockets (e.g., hydrogen bonding with Lys123) .
Enzyme inhibition assays : Determine IC50 using fluorescence-based substrates (e.g., 10 µM ATP concentration) .
Q. Data interpretation :
- Compare inhibition curves with positive controls (e.g., staurosporine).
- Use Lineweaver-Burk plots to identify competitive/non-competitive mechanisms .
Advanced: How to address low reproducibility in biological activity across studies?
Answer :
Potential causes :
- Batch-to-batch purity variations.
- Differences in assay conditions (e.g., cell line, serum concentration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
